5beta-Finasteride

Description

Properties

IUPAC Name |

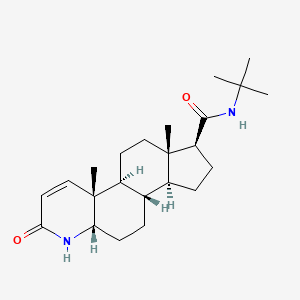

(1S,3aS,3bS,5aS,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18-,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-VLDRPNAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalyst and Solvent Effects

Introducing sulfonic acid catalysts (e.g., toluenesulfonic or methanesulfonic acid) significantly enhances the 5β isomer yield. For example:

| Catalyst (wt%) | Temperature (°C) | Reaction Time (h) | 5β Isomer Yield (%) |

|---|---|---|---|

| 0.5 (Toluenesulfonic) | 40 | 12 | 30.2 |

| 0.25 (Methanesulfonic) | 80 | 6 | 26.1 |

Data sourced from CN108752415A.

The sulfonic acid likely protonates the substrate, stabilizing transition states that favor the 5β configuration. Glacial acetic acid serves as both solvent and proton donor, further directing stereoselectivity.

Purification of 5β-Chiral Hydride Intermediates

Isolating the 5β-chiral hydride (Formula 2B) from its 5α counterpart demands multistep crystallization. After hydrogenation, the crude mixture is dissolved in solvent A (e.g., toluene), washed with sodium carbonate and water, and concentrated. Subsequent addition of solvent B (isopropyl or ethyl acetate) and cooling to -5–5°C induces crystallization of the 5β isomer.

Solvent Ratios and Yield

-

Primary Crystallization : 20 volumes of solvent A per gram of hydride, reduced to 3–6 volumes under vacuum.

-

Secondary Crystallization : Mother liquor concentrated to 0.5–1 volumes and cooled to 5–15°C, yielding additional 5β isomer.

This process achieves a cumulative mass yield of 81–83% for the purified 5β-chiral hydride.

Dehydrogenation to 5β-Finasteride

The final step involves dehydrogenation of the 5β-chiral hydride using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) in dioxane at 110°C. DDQ abstracts hydrogen atoms from the steroidal backbone, while BSTFA acts as a silylating agent to stabilize reactive intermediates.

Reaction Conditions and Outcomes

-

Temperature : 110°C for 8 hours.

-

Workup : Quenching with sodium bisulfite, followed by toluene extraction and sequential washing with sodium carbonate, bisulfite, and brine.

-

Final Purification : Crystallization from isopropyl acetate yields 5β-Finasteride with 99.0–99.5% purity.

Structural and Mechanistic Insights from Enzyme Studies

The crystal structure of human steroid 5α-reductase 2 (SRD5α2) in complex with Finasteride reveals a hydrophobic binding pocket that accommodates the steroidal core. The 5β configuration alters the molecule’s three-dimensional shape, potentially reducing affinity for SRD5α2 and explaining its classification as an impurity rather than an active pharmaceutical ingredient. Molecular dynamics simulations suggest that the 5β isomer’s strained conformation impedes optimal contact with catalytic residues like E57 and Y91 .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Converts hydroxyl groups to ketones.

Reduction: Reduces double bonds in the steroid structure.

Substitution: Introduces functional groups like bromine.

Hydrolysis: Breaks down ester or amide bonds.

Cyclization: Forms ring structures essential for steroid functionality

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Brominating Agents: Bromine, N-bromosuccinimide.

Catalysts: Palladium on carbon for hydrogenation steps.

Major Products: The major products formed during these reactions include intermediate steroids with various functional groups, ultimately leading to the formation of 5beta-Finasteride .

Scientific Research Applications

Clinical Applications

The clinical applications of 5beta-Finasteride can be categorized as follows:

- Benign Prostatic Hyperplasia (BPH) : Its primary indication is for the treatment of symptomatic BPH, where it has been demonstrated to reduce prostate size and improve urinary flow rates.

- Androgenetic Alopecia : this compound is also approved for treating male pattern baldness, showing efficacy in promoting hair regrowth and preventing further hair loss.

- Hormonal Regulation : The compound has been studied for its effects on hormonal balance in men, particularly regarding the modulation of neuroactive steroids that influence GABA receptors. This aspect has potential implications for psychiatric conditions like depression and anxiety .

Potential Side Effects and Risks

Long-term use of this compound has been associated with various health risks. Some studies indicate a potential link between its use and conditions such as non-alcoholic fatty liver disease (NAFLD), insulin resistance (IR), and type 2 diabetes mellitus (T2DM). These findings suggest that while the compound effectively manages symptoms of BPH and hair loss, it may also induce a novel state of androgen deficiency with significant metabolic consequences .

Case Studies

- Benign Prostatic Hyperplasia Management : A study involving men with BPH treated with finasteride showed a significant reduction in prostate volume over six months. Patients reported improved urinary symptoms, corroborating its efficacy as a long-term treatment option .

- Neuroactive Steroid Effects : In a clinical trial assessing the impact of finasteride on steroid hormone profiles, participants exhibited altered levels of neuroactive steroids after four months of treatment. This alteration was linked to increased symptoms of depression in some individuals, highlighting the need for careful monitoring during therapy .

- Metabolic Implications : Research has indicated that finasteride may contribute to hepatic steatosis and insulin resistance in men undergoing treatment for BPH. A population-based study suggested that men treated with finasteride had a higher incidence of developing new-onset T2DM compared to those receiving alternative therapies .

Comparative Data Table

| Application Area | Efficacy Evidence | Potential Risks |

|---|---|---|

| Benign Prostatic Hyperplasia | Significant reduction in prostate volume | Risk of sexual dysfunction |

| Androgenetic Alopecia | Promotes hair regrowth | Possible mood alterations |

| Hormonal Regulation | Alters neuroactive steroid levels | Links to depression and anxiety |

| Metabolic Health | Associated with NAFLD and IR | Increased risk of T2DM |

Mechanism of Action

5beta-Finasteride acts as a competitive and specific inhibitor of Type II 5α-reductase. This enzyme is primarily located in the prostatic stromal cells and converts testosterone into DHT. By inhibiting this enzyme, this compound reduces the levels of DHT, thereby alleviating symptoms of BPH and preventing hair loss .

Comparison with Similar Compounds

Dutasteride: Another 5α-reductase inhibitor, but it inhibits both Type I and Type II isoenzymes.

Epristeride: A nonsteroidal 5α-reductase inhibitor with a different mechanism of action.

Comparison:

Dutasteride vs. 5beta-Finasteride: Dutasteride is more potent as it inhibits both isoenzymes, leading to a more significant reduction in DHT levels. .

Epristeride vs. This compound: Epristeride has a different chemical structure and mechanism, making it less effective in some cases but potentially useful in others where steroidal inhibitors are not suitable.

This compound remains unique due to its specific inhibition of Type II 5α-reductase, making it highly effective for its approved medical uses with a well-established safety profile .

Biological Activity

5beta-Finasteride, a synthetic 4-azasteroid, is primarily recognized for its role as a selective inhibitor of the enzyme 5α-reductase, specifically type II. This inhibition leads to a significant reduction in the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen implicated in various androgen-dependent conditions, including benign prostatic hyperplasia (BPH) and androgenetic alopecia. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

This compound acts by competitively inhibiting 5α-reductase type II, which is primarily located in the prostate, seminal vesicles, and hair follicles. This enzyme catalyzes the conversion of testosterone into DHT, which is crucial for prostate growth and function. The inhibition results in decreased DHT levels, leading to reduced androgen signaling in target tissues.

- Inhibition Affinity : Finasteride exhibits subnanomolar affinity for 5α-reductase type II and is considered a mechanism-based inactivator of this enzyme. It forms a stable complex with the enzyme, effectively blocking its activity .

- Impact on Hormone Levels : Clinical studies have shown that administration of finasteride can reduce serum DHT levels by approximately 70% within hours of dosing, while testosterone levels may increase by 10-20% .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, metabolism, and excretion:

- Absorption : After oral administration, finasteride has a bioavailability ranging from 26% to 70%, with an average peak plasma concentration observed at around 9.2 ng/ml .

- Metabolism : Finasteride is extensively metabolized in the liver by cytochrome P450 enzymes (specifically CYP3A4). Its metabolites possess significantly lower inhibitory activity compared to the parent compound .

- Excretion : Approximately 39% of an administered dose is excreted via urine as metabolites, while around 57% is eliminated through feces. The terminal half-life varies between 5 to 8 hours depending on age .

Clinical Applications

This compound is primarily used for:

- Benign Prostatic Hyperplasia (BPH) : It reduces prostate volume by 20-30%, leading to improved urinary flow and reduced risk of acute urinary retention .

- Androgenetic Alopecia : Finasteride is effective in treating male pattern baldness by preventing hair loss and promoting regrowth .

- Prostate Cancer Prevention : Research has indicated potential chemopreventive effects against hormone-dependent prostate cancer due to its ability to lower DHT levels .

Case Studies and Research Findings

Several studies have demonstrated the efficacy and safety profile of finasteride:

- BPH Treatment Study :

- Androgenetic Alopecia Trial :

- Long-term Effects on Prostate Volume :

Summary Table

| Parameter | Value/Description |

|---|---|

| Mechanism | Inhibition of 5α-reductase type II |

| Affinity | Subnanomolar for type II; low micromolar for AKR1D1 |

| Bioavailability | 26% - 70% |

| Peak Plasma Concentration | ~9.2 ng/ml |

| Half-life | 5-6 hours (younger men), ~8 hours (older men) |

| Clinical Uses | BPH, androgenetic alopecia, prostate cancer prevention |

Q & A

Q. How to address ethical challenges in clinical trials involving 5β-Finasteride (e.g., off-label use)?

- Methodological Answer : Obtain informed consent detailing potential risks (e.g., hormonal side effects) and benefits. Register trials prospectively on ClinicalTrials.gov and adhere to ICH-GCP guidelines. Establish a Data Safety Monitoring Board (DSMB) for interim analyses and adverse event reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.